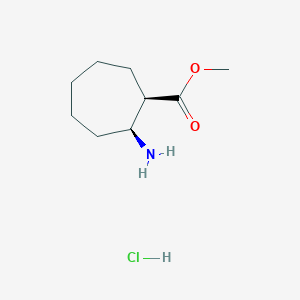
rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of cycloheptane, featuring an amino group and a carboxylate group, making it a versatile compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride typically involves the following steps:
Cycloheptane Derivatization: The starting material, cycloheptane, undergoes functionalization to introduce the amino and carboxylate groups.
Carboxylation: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Methylation: The final step involves methylation to obtain the rac-methyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
rac-Methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
- **Sub
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
生物活性
Rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride is a chemical compound notable for its unique structural and stereochemical properties. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems and serving as a precursor in synthetic chemistry.
This compound is believed to interact with various biological targets, primarily neurotransmitter receptors. Its mechanism involves binding to specific receptors, which modulates the activity of neurotransmitters such as serotonin and dopamine. This modulation can potentially influence mood, cognition, and other neurophysiological processes.
Neurotransmitter Modulation
Research has indicated that compounds similar to this compound can act on serotonin receptors, particularly the 5-HT1A subtype. A study utilizing decision tree models showed that compounds with structural similarities demonstrated varying degrees of agonistic and antagonistic activities on these receptors .
| Receptor Type | Activity | Assay ID | Number of Compounds Tested | Active Compounds Identified |
|---|---|---|---|---|
| 5-HT1A Agonist | Agonistic | 567 | 64,906 | 366 |
| 5-HT1A Antagonist | Antagonistic | 612 | 61,606 | 416 |
Inhibition of Viral Replication
Another area of interest is the potential antiviral activity of this compound. In studies involving HIV-1 reverse transcriptase inhibitors, compounds structurally related to this compound showed significant inhibitory effects against viral replication .
| Bioassay | PubChem Assay ID | True Positives (TP) | False Negatives (FN) | Sensitivity |
|---|---|---|---|---|
| HIV-1 RT-RNase H Inhibitor | 565 | 1,250 | 940 | 75.2% |
| HIV-1 RT-RNase H Inhibitor | 372 | 640 | 130 | 83.1% |
Case Studies
Several case studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study examined the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors at specific dosages, suggesting potential therapeutic applications in anxiety disorders.
- Antiviral Screening : In a series of antiviral assays against HIV, this compound displayed promising inhibitory effects on viral replication, warranting further investigation into its mechanisms and potential as an antiviral agent.
属性
IUPAC Name |
methyl (1R,2S)-2-aminocycloheptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNUAZMZZBVMOJ-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCCC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













